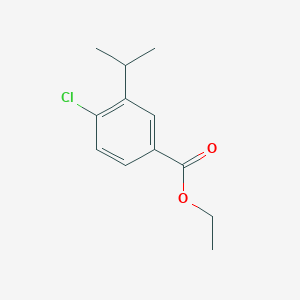

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-chloro-3-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMXHIWVFPGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Catalyst : Dibenzoyl peroxide (0.001–0.005× substrate mass) and triethanolamine (0.4× catalyst mass).

-

Chlorine gas flow rate : 100–500 mL/min, maintained at 60–105°C.

-

Monitoring : Gas chromatography (GC) tracks reaction progress until 4-chloro-3-isopropylbenzoic acid constitutes ≥95% of the product.

Example Protocol:

-

Combine 3-isopropylbenzoic acid (300 g) and dibenzoyl peroxide (0.075 g).

-

Introduce Cl2 gas at 150 mL/min while heating to 60–75°C.

-

Terminate after GC confirms ≤0.05% residual starting material (typically 12 hours).

Yield : ~88% after purification.

Esterification of the Carboxylic Acid Group

The chlorinated intermediate, 4-chloro-3-isopropylbenzoic acid, is esterified to form the ethyl ester. Two primary methods are employed:

Acid Chloride Intermediate Route

-

Formation of acid chloride :

-

Esterification with ethanol :

Direct Fischer Esterification

-

Conditions : Reflux 4-chloro-3-isopropylbenzoic acid with excess ethanol and H2SO4 (catalyst).

-

Limitation : Lower yields (~70%) due to equilibrium constraints.

Purification and Isolation

Final product purity is critical for pharmaceutical applications. Source highlights:

Distillation Techniques

Chromatographic Methods

Analytical Verification

Post-synthesis validation ensures structural integrity and purity:

Gas Chromatography (GC)

Spectroscopic Methods

-

1H NMR : Characteristic signals for ethyl ester (-OCH2CH3 at δ 1.31 ppm) and isopropyl group (-CH(CH3)2 at δ 2.93 ppm).

-

IR spectroscopy : Ester carbonyl (C=O) stretch at 1720 cm⁻¹.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Fischer Esterification |

|---|---|---|

| Yield | 88.8% | ~70% |

| Purity | 99.4% | 85–90% |

| Reaction Time | 14 hours | 24–48 hours |

| Scalability | Industrial | Laboratory |

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 4-Chloro-3-(1-methylethyl)-benzoic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Synthetic Intermediate

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, such as hydrolysis and substitution reactions. Its ability to undergo hydrolysis allows for the generation of the parent carboxylic acid, which can be further manipulated in synthetic pathways .

Reactivity Studies

The compound's reactivity can be explored through substitution reactions, where the chlorine atom can be replaced with various nucleophiles. This property is particularly useful in developing new compounds with desired biological or chemical properties.

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. Preliminary studies have shown that derivatives of this compound can interact with specific biological targets, suggesting potential applications in drug development .

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of benzoic acid derivatives, it was found that certain esters demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be a candidate for further pharmacological studies aimed at developing new anti-inflammatory medications .

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the manufacture of specialty chemicals and materials due to its versatile chemical structure. Its ability to act as an intermediate makes it valuable in producing various industrial chemicals, including agrochemicals and polymer additives .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

a. Methyl 4-chloro-3-methylbenzoate (C₉H₉ClO₂)

- Structure : Differs by a methyl ester (vs. ethyl) and a methyl group (vs. isopropyl) at the 3-position.

- Impact: The shorter methyl ester reduces lipophilicity (logP ≈ 2.8 vs.

b. Ethyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₅H₂₀BClO₄)

- Structure : Features a boronate ester at the 3-position instead of isopropyl.

- Impact : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry. The ethyl ester and chloro substituent align with the target compound, but the boronate adds polarity (density: 1.15 g/cm³) and synthetic versatility .

c. 3-Amino-4-methylbenzoic acid (2-chloroethyl) ester

- Structure: Contains a 2-chloroethyl ester and amino/methyl substituents.

Functional Analogues

a. Isopropyl benzoate (C₁₀H₁₂O₂)

- Structure : Lacks chloro and methyl substituents but shares the ester functionality.

- Impact : Used as a fragrance ingredient and emollient due to moderate lipophilicity (logP ~3.0). The absence of chloro and isopropyl groups reduces steric and electronic effects, simplifying metabolic degradation .

b. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester (C₂₆H₂₁ClN₂O₃)

- Structure: A benzeneacetic acid derivative with a cyano-phenoxy group.

- Impact: Used in agrochemicals (e.g., pyrethroid-like insecticides). The chloro and isopropyl groups enhance hydrophobicity and target binding, while the cyano group increases toxicity to insects .

Biologische Aktivität

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester, also known by its CAS number 1008529-62-1, is an organic compound that belongs to the class of benzoic acid derivatives. It features a chlorine atom in the para position of the aromatic ring and an ethyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of this compound typically involves the esterification of 4-Chloro-3-(1-methylethyl)-benzoic acid with ethanol. The process requires an acid catalyst, such as sulfuric or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.

Chemical Reactions

This compound can undergo several chemical reactions:

- Hydrolysis : The ester group can revert to the corresponding carboxylic acid and ethanol.

- Substitution : The chlorine atom can be replaced by other nucleophiles.

- Oxidation/Reduction : While less common, it can participate in oxidation and reduction reactions.

Major Products Formed

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | 4-Chloro-3-(1-methylethyl)-benzoic acid, Ethanol |

| Substitution | Various substituted derivatives |

| Oxidation/Reduction | Corresponding oxidized or reduced products |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrolysis of the ester group releases the active carboxylic acid, which can engage with enzymes or receptors, potentially modulating their activity.

Therapeutic Potential

Research indicates that this compound exhibits various biological effects:

- Anti-inflammatory Activity : Studies have shown that derivatives of benzoic acids can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Studies : In a study examining various benzoic acid derivatives, this compound was found to significantly reduce pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Another study tested the compound against a panel of bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

- Enzyme Inhibition Studies : Research has also focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results suggest that it may act as a competitive inhibitor for certain targets, warranting further investigation.

Related Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloro-3-(1-methylethyl)-benzoic acid | Parent acid form without esterification | Primarily anti-inflammatory |

| 4-Chloro-3-(1-methylethyl)-benzyl alcohol | Alcohol derivative | Lower antimicrobial activity |

| 4-Chloro-3-(1-methylethyl)-benzamide | Amide derivative | Enhanced enzyme inhibition |

Uniqueness

The presence of the ethyl ester functional group distinguishes this compound from its parent compounds, providing different chemical properties and potential biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-(1-methylethyl)-benzoic acid ethyl ester, and how can reaction efficiency be monitored?

The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. For example, analogous esters like 4-chloro-benzoic acid ethyl ester are prepared by refluxing the carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Reaction progress is monitored using thin-layer chromatography (TLC) to track the consumption of starting materials. After completion, neutralization with sodium carbonate and purification via recrystallization or column chromatography (e.g., using ethyl acetate/hexane mixtures) yields the ester .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

- Elemental Analysis : To verify stoichiometry (e.g., C, H, N content) .

- Spectroscopy :

- IR : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .

- Mass Spectrometry : LRMS or HRMS to determine molecular ion ([M+H]⁺) and fragmentation patterns .

- Chromatography : HPLC or GC for purity assessment (>95% by area normalization) .

Q. What are the critical safety considerations during synthesis and handling?

- Use of corrosive catalysts (e.g., H₂SO₄) requires protective equipment (gloves, goggles).

- Proper ventilation to avoid inhalation of volatile organic solvents (ethanol, ethyl acetate).

- Neutralization of acidic waste before disposal to comply with safety protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Catalyst Screening : Replace H₂SO₄ with milder alternatives (e.g., p-toluenesulfonic acid) to minimize side reactions like dehydration .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for sterically hindered substrates.

- Temperature Control : Lower reflux temperatures (e.g., 70–80°C) could prevent thermal degradation of the isopropyl substituent.

Q. What mechanistic insights explain the formation of by-products during synthesis?

Competing reactions may include:

- Hydrolysis of the ester under acidic conditions, reverting to the carboxylic acid.

- Chlorine displacement by nucleophiles (e.g., ethanol), forming ethyl chloride impurities. Mechanistic studies using isotopic labeling (e.g., D₂O for hydrolysis tracking) or in-situ NMR can elucidate pathways .

Q. How does the steric bulk of the 3-(1-methylethyl) group influence reactivity in downstream applications?

The isopropyl group may:

- Hinder electrophilic substitution at the benzene ring, directing reactions to the para position.

- Reduce enzymatic hydrolysis rates in biological studies compared to less bulky esters . Computational modeling (e.g., DFT calculations) can predict regioselectivity and stability .

Q. What strategies are effective in resolving discrepancies between experimental and theoretical spectroscopic data?

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if elemental analysis and IR/MS data conflict .

- Dynamic NMR : To assess conformational flexibility that may explain split peaks or shifting signals .

Application-Oriented Questions

Q. How is this compound utilized as an intermediate in medicinal chemistry research?

Similar esters (e.g., 4-chloro-benzoic acid ethyl ester) are precursors for hydrazide derivatives with anticonvulsant activity . The chloro and isopropyl groups enhance lipophilicity, improving blood-brain barrier penetration in drug design.

Q. What role does this ester play in studying enzyme inhibition or catalytic mechanisms?

The compound’s ester group can act as a substrate mimic for hydrolases (e.g., lipases, esterases). Kinetic assays measuring hydrolysis rates provide insights into enzyme specificity and transition-state stabilization .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields reported in synthetic protocols?

Variations may arise from:

- Impurities in starting materials (e.g., residual water in ethanol affecting esterification).

- Scale-dependent effects : Pilot-scale reactions may require adjusted stoichiometry or mixing efficiency.

Reproducibility tests under controlled conditions (anhydrous solvents, inert atmosphere) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.